molecular formula C20H20FN3OS B2401127 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 869346-19-0

2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2401127
CAS RN: 869346-19-0
M. Wt: 369.46
InChI Key: QGUIBRWATFAAOI-UHFFFAOYSA-N
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Description

“2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds . The compound also has a fluorobenzyl group, which is a benzyl group substituted with a fluorine atom, and a phenethylacetamide moiety, which is a two-carbon chain (ethyl) linking a phenyl ring and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the fluorobenzyl group, and the phenethylacetamide moiety. The fluorine atom in the fluorobenzyl group is electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The imidazole ring, for instance, is a part of many biologically active molecules and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect its polarity, and the imidazole ring could influence its acidity and basicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of imidazole derivatives, including those with fluorobenzyl groups, has been a focus in the development of ligands for clinical PET studies. For example, fluoroproxyfan, a potential histamine H3 receptor ligand, was synthesized and labeled with 18F, demonstrating the utility of these compounds in imaging studies (Iwata et al., 2000).
  • A study on 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives explored their synthesis and crystal structure, highlighting the importance of such compounds in understanding molecular interactions and structural configurations (Banu et al., 2014).

Biomedical Applications

  • Research into imidazolyl acetic acid derivatives with fluorobenzyl components has shown potential anti-inflammatory and analgesic activities. These findings suggest that such compounds could be explored further for therapeutic applications (Khalifa & Abdelbaky, 2008).
  • Benzimidazole and benzothiazole conjugates, including those with fluorobenzyl groups, have been identified as fluorescent sensors for metal ions like Al3+ and Zn2+. Their selective binding and fluorescence properties indicate potential applications in chemical sensing and imaging (Suman et al., 2019).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUIBRWATFAAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

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